2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a triazole ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole and thiadiazole rings, followed by their coupling with the propanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness and efficiency. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the biological processes it affects. The pathways involved might include inhibition of enzyme activity or disruption of cellular functions, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
What sets 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9-4-6-11(7-5-9)13-18-19-14(24-13)17-12(22)10(2)23-15-20-16-8-21(15)3/h4-8,10H,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZQINJWNRBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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